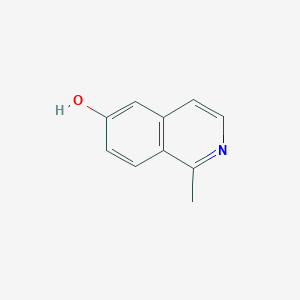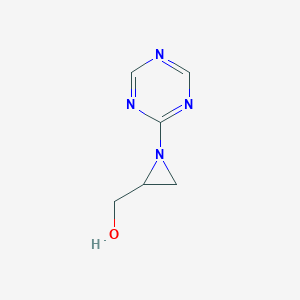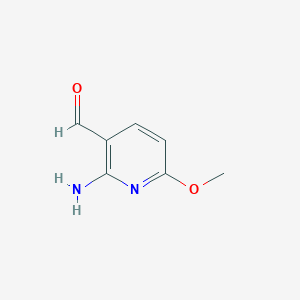
(6-Amino-1H-purin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-1H-purin-2-yl)methanol is a chemical compound that belongs to the class of purines It is characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1H-purin-2-yl)methanol typically involves multistep processes. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired compound using specific reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specialized catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1H-purin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Amino-1H-purin-2-yl)carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(6-Amino-1H-purin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (6-Amino-1H-purin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer and antiviral therapies. The compound’s effects are mediated through its binding to purine receptors and other cellular targets .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine with similar structural features.
Guanine: Another purine base found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
What sets (6-Amino-1H-purin-2-yl)methanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(6-amino-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11) |
InChI Key |
RDXVNNWQMWZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
